molecular formula C23H50N3O8P B051760 2-Oxo-3-(phosphonooxy)propanoic acid CAS No. 3913-50-6

2-Oxo-3-(phosphonooxy)propanoic acid

Cat. No. B051760
CAS RN: 3913-50-6
M. Wt: 184.04 g/mol
InChI Key: LFLUCDOSQPJJBE-UHFFFAOYSA-N
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Description

“2-Oxo-3-(phosphonooxy)propanoic acid” is a chemical compound with the molecular formula C3H5O7P . It is also known as Phosphohydroxypyruvic acid .


Molecular Structure Analysis

The molecular structure of “2-Oxo-3-(phosphonooxy)propanoic acid” consists of 3 carbon atoms, 5 hydrogen atoms, 7 oxygen atoms, and 1 phosphorus atom . The molecular weight is 184.04 (free acid basis) .

Scientific Research Applications

  • Synthesis and Antiviral Activity : A class of acyclic nucleoside phosphonates derived from 2-(phosphonomethoxy)propanoic acid was synthesized, with potential anti-HIV activity, although the new CPME analogues did not exhibit antiviral activity (Kaiser, Jansa, Dračínský, & Janeba, 2012).

  • Synthesis of Carbonyl Derivatives for β-Lactams : A synthesis approach for 6-formyl-1,2-dihydro-2-oxo-3-pyridinecarboxylic acid, which was reacted with several carbonyl derivative forming reagents to provide side chains for β-lactams (Sanchez, Mich, & Huang, 1994).

  • Anti-Inflammatory Activities of Phenolic Compounds : New phenolic compounds related to 2-Oxo-3-(phosphonooxy)propanoic acid were isolated from Eucommia ulmoides Oliv., showing modest inhibitory activities in LPS-induced NO production in macrophage RAW264.7 cells, indicating potential anti-inflammatory effects (Ren et al., 2021).

  • Synthesis of Dialkyl Phosphonates : An efficient synthesis method was developed for racemic dialkyl (2-substituted-3-oxo-2,3-dihydro-1H-isoindol-1-yl) phosphonates via a three-component reaction (Milen et al., 2016).

  • Applications in Weed Control : Studies on postemergence grass control in peanut (Arachis hypogaea) using compounds like haloxyfop, which is structurally similar to 2-Oxo-3-(phosphonooxy)propanoic acid (Grichar & Boswell, 1986).

  • Phosphonic Acid Applications : A comprehensive review on the applications of phosphonic acids, including their use in medical imaging, drug development, and material sciences (Sevrain, Berchel, Couthon, & Jaffrès, 2017).

  • Regulation of 2-Oxo Acid Dehydrogenases : Use of synthetic phosphonate and phosphinate analogs of 2-oxo acids to selectively inhibit 2-oxo acid dehydrogenase complexes in various biological systems (Artiukhov, Graf, & Bunik, 2016).

  • Stability Study of LSD Metabolites : An analysis of the stability of 2-oxo-3-hydroxy LSD under various storage conditions, important for forensic applications (Klette, Horn, Stout, & Anderson, 2002).

  • Synthesis and Biological Activity of α-Aminophosphonic Acids : Development of novel α-aminophosphonic acids and investigation of their genotoxic, clastogenic, and antiproliferative effects (Naydenova et al., 2006).

  • Photocatalytic Synthesis of γ-Oxo-Phosphonates : A new method for the synthesis of γ-oxo-phosphonates through a photo-induced phosphorus radical process (Wang et al., 2020).

properties

IUPAC Name

2-oxo-3-phosphonooxypropanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H5O7P/c4-2(3(5)6)1-10-11(7,8)9/h1H2,(H,5,6)(H2,7,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LFLUCDOSQPJJBE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C(=O)C(=O)O)OP(=O)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H5O7P
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70959935
Record name Phosphohydroxypyruvic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70959935
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

184.04 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name Phosphohydroxypyruvic acid
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0001024
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Product Name

Phosphohydroxypyruvic acid

CAS RN

3913-50-6
Record name Phosphohydroxypyruvic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=3913-50-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Phosphohydroxypyruvic acid
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003913506
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Phosphohydroxypyruvic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70959935
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name PHOSPHOHYDROXYPYRUVIC ACID
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/ZX4PWG857L
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name Phosphohydroxypyruvic acid
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0001024
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
Z Student, A Dziedzic
Number of citations: 0

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